molecular formula C12H10N2O2 B8491180 1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole

1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole

Cat. No. B8491180
M. Wt: 214.22 g/mol
InChI Key: GCTJRDFDTVFREA-UHFFFAOYSA-N
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Patent
US04241064

Procedure details

In 30 ml of dry tetrahydrofuran were dissolved 70 mg of the product of 1-carbomethoxy-4-acetoxy-9H-pyrido[3,4-b]indole. With ice-cooling, 4.0 ml of diisobutylaluminum hydride were added. The reaction mixture was allowed to stand for 2 hours, after which the unreacted reagent was decomposed with a small amount of water. The mixture was then extracted with ethyl acetate. The organic layers were pooled and concentrated and the resultant crystals were recrystallized from ethyl acetate to yield 16 mg of the title compound as white needles melting at 148°-150°0 C. (decomp.). The IR absorption spectrum shows absorption at 1680 cm-1 has disappeared. An intense absorption was observed at 1620 cm-1. Mol. wt. (based on mass spectrum) 214.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
70 mg
Type
reactant
Reaction Step Three
Name
1-carbomethoxy-4-acetoxy-9H-pyrido[3,4-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8]([O:18]C(=O)C)=[CH:7][N:6]=1)=[CH:16][CH:15]=[CH:14][CH:13]=3)(OC)=[O:2].[H-].C([Al+]CC(C)C)C(C)C.O>O1CCCC1>[OH:2][CH2:1][C:5]1[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8]([OH:18])=[CH:7][N:6]=1)=[CH:16][CH:15]=[CH:14][CH:13]=3 |f:1.2|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
product
Quantity
70 mg
Type
reactant
Smiles
Name
1-carbomethoxy-4-acetoxy-9H-pyrido[3,4-b]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=NC=C(C2=C1NC1=CC=CC=C21)OC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resultant crystals were recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=NC=C(C2=C1NC1=CC=CC=C21)O
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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